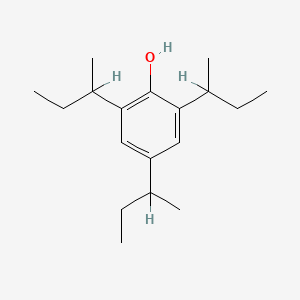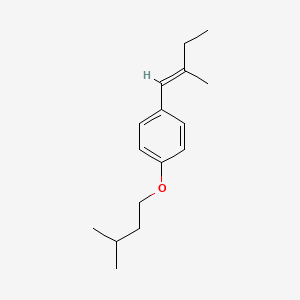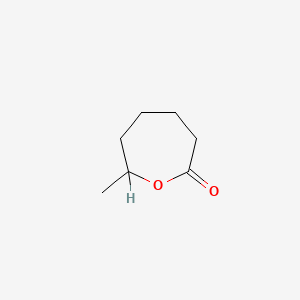
2-Methylbutyl 4-methylbenzenesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methylbutyl 4-methylbenzenesulfonate: is an organic compound with the molecular formula C12H18O3S and a molecular weight of 242.33 g/mol . . This compound is a colorless to light yellow liquid that is soluble in various organic solvents such as acetone, chloroform, dichloromethane, diethyl ether, and dimethylformamide .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: : 2-Methylbutyl 4-methylbenzenesulfonate is typically synthesized by reacting p-toluenesulfonyl chloride with (S)-2-methyl-1-butanol in the presence of a base . The reaction is usually carried out in an aprotic solvent like pyridine, which also acts as a base . The reaction conditions involve maintaining a controlled temperature to ensure the formation of the ester without any side reactions .
Industrial Production Methods: : In industrial settings, the synthesis of p-toluenesulfonic acid 2-methylbutyl ester follows a similar route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity . The product is then purified using techniques such as distillation or recrystallization to obtain the desired purity level .
Analyse Des Réactions Chimiques
Types of Reactions: : 2-Methylbutyl 4-methylbenzenesulfonate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the tosylate group is replaced by other nucleophiles.
Hydrolysis: When heated with acid and water, it undergoes hydrolysis to form toluene and sulfuric acid.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, alcohols, and thiols.
Hydrolysis: Acidic conditions with water are used to hydrolyze the ester.
Major Products
Nucleophilic Substitution: The major products depend on the nucleophile used.
Hydrolysis: The major products are toluene and sulfuric acid.
Applications De Recherche Scientifique
2-Methylbutyl 4-methylbenzenesulfonate has several applications in scientific research:
Mécanisme D'action
The mechanism of action of p-toluenesulfonic acid 2-methylbutyl ester involves its role as a leaving group in nucleophilic substitution reactions . The tosylate group is a good leaving group, which facilitates the substitution of the tosylate by various nucleophiles . This property is exploited in organic synthesis to introduce different functional groups into molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl p-toluenesulfonate: Similar in structure but with an ethyl group instead of a 2-methylbutyl group.
Methyl p-toluenesulfonate: Contains a methyl group instead of a 2-methylbutyl group.
Uniqueness: : 2-Methylbutyl 4-methylbenzenesulfonate is unique due to its specific structure, which imparts different reactivity and physical properties compared to its analogs . The presence of the 2-methylbutyl group can influence the steric and electronic properties of the compound, making it suitable for specific applications in organic synthesis .
Propriétés
Numéro CAS |
63526-71-6 |
|---|---|
Formule moléculaire |
C12H18O3S |
Poids moléculaire |
242.34 g/mol |
Nom IUPAC |
2-methylbutyl 4-methylbenzenesulfonate |
InChI |
InChI=1S/C12H18O3S/c1-4-10(2)9-15-16(13,14)12-7-5-11(3)6-8-12/h5-8,10H,4,9H2,1-3H3 |
Clé InChI |
HPEVJTNZYIMANV-JTQLQIEISA-N |
SMILES |
CCC(C)COS(=O)(=O)C1=CC=C(C=C1)C |
SMILES isomérique |
CC[C@H](C)COS(=O)(=O)C1=CC=C(C=C1)C |
SMILES canonique |
CCC(C)COS(=O)(=O)C1=CC=C(C=C1)C |
Pictogrammes |
Irritant |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Bicyclo[2.2.1]heptane-2,5-diol](/img/structure/B1617238.png)


![Acetamide, 2-[3-[2-[(4-chlorophenyl)amino]-1-cyano-2-oxoethylidene]-2,3-dihydro-1H-isoindol-1-ylidene]-2-cyano-N-(3,4-dichlorophenyl)-](/img/structure/B1617242.png)

![9,10-Anthracenedione, 1,5-bis[(4-ethoxyphenyl)amino]-](/img/structure/B1617247.png)

![5-m-Tolylamino-[1,3,4]thiadiazole-2-thiol](/img/structure/B1617250.png)






